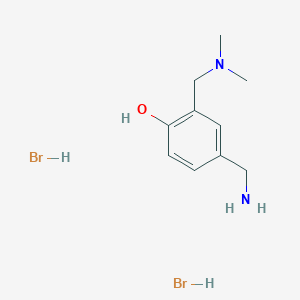
4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide
Übersicht
Beschreibung
4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide is a useful research compound. Its molecular formula is C10H18Br2N2O and its molecular weight is 342.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide, also known by its CAS number 1820704-99-1, is a chemical compound that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C10H18Br2N2O
- Molecular Weight : 342.08 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95% in research settings .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor, binding to active sites or allosteric sites, which alters enzyme conformation and inhibits substrate access. This mechanism is crucial in therapeutic contexts where modulation of enzyme activity is desired.
Anticancer Potential
The compound may also possess anticancer properties. Studies on related aminophenols have demonstrated their ability to inhibit cell growth and induce apoptosis in various cancer cell lines, such as MCF-7 and HepG2 . The structural features of this compound may contribute to similar effects, warranting further investigation.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the compound's biological activity. Compounds with similar structures have been shown to inhibit key metabolic enzymes, suggesting that this compound could be effective in modulating metabolic pathways relevant to disease states.
Case Studies
-
Cell Growth Inhibition :
A study examined the effects of p-methylaminophenol on HL60 cells, revealing significant inhibition of cell proliferation and induction of apoptosis. The findings suggest that structurally related compounds could exhibit comparable anticancer effects . -
Antioxidative Effects :
Research on antioxidants indicated that compounds similar to this compound are effective in reducing oxidative stress markers in vitro. These findings highlight the potential for this compound to serve as a protective agent against oxidative damage in cells .
Comparative Analysis
| Property | This compound | p-Methylaminophenol | Other Aminophenols |
|---|---|---|---|
| Antioxidant Activity | Potential (needs further study) | High | Moderate |
| Anticancer Activity | Potential (needs further study) | Significant | Varies |
| Enzyme Inhibition | Likely | Established | Varies |
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2-[(dimethylamino)methyl]phenol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2BrH/c1-12(2)7-9-5-8(6-11)3-4-10(9)13;;/h3-5,13H,6-7,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLTZSXGWPZXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)CN)O.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















